BMS-986120

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le BMS-986120 est un nouvel antagoniste oral du récepteur 4 activé par la protéase (PAR4) de première classe. Il est hautement sélectif et réversible, avec de puissants effets antiplaquettaires. Ce composé a montré un potentiel significatif dans la réduction de la formation de thrombus dans des conditions de forte contrainte de cisaillement, ce qui en fait un candidat prometteur pour la thérapie antiplaquettaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du BMS-986120 implique une série de réactions chimiques à partir de matières premières facilement disponibles Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle du this compound suit une voie de synthèse similaire mais est optimisée pour la fabrication à grande échelle. Cela implique l'utilisation de réacteurs automatisés, de procédés en continu et de mesures rigoureuses de contrôle de la qualité pour garantir la cohérence et l'extensibilité. Le processus est conçu pour minimiser les déchets et maximiser l'efficacité .

Analyse Des Réactions Chimiques

Types de réactions

Le BMS-986120 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels de la molécule.

Substitution : Des réactions de substitution sont utilisées pour introduire différents substituants sur le noyau imidazothiadiazole

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers agents halogénants et nucléophiles sont utilisés dans les réactions de substitution

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound avec des propriétés pharmacologiques modifiées. Ces dérivés sont souvent évalués pour leur activité antiplaquettaire et d'autres effets biologiques .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la relation structure-activité des antagonistes du PAR4.

Biologie : Étudié pour ses effets sur la fonction plaquettaire et la formation de thrombus.

Médecine : Exploré comme un agent thérapeutique potentiel pour prévenir les événements thrombotiques dans les maladies cardiovasculaires.

Industrie : Utilisé dans le développement de nouveaux médicaments antiplaquettaires et d'autres agents thérapeutiques .

Mécanisme d'action

Le this compound exerce ses effets en se liant sélectivement et en inhibant le récepteur 4 activé par la protéase (PAR4). Ce récepteur est activé par la thrombine, ce qui conduit à l'activation et à l'agrégation des plaquettes. En bloquant le PAR4, le this compound empêche l'activation plaquettaire induite par la thrombine, réduisant ainsi la formation de thrombus. Les cibles moléculaires et les voies impliquées comprennent l'inhibition de la mobilisation du calcium et des voies de signalisation en aval .

Applications De Recherche Scientifique

BMS-986120 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the structure-activity relationship of PAR4 antagonists.

Biology: Investigated for its effects on platelet function and thrombus formation.

Medicine: Explored as a potential therapeutic agent for preventing thrombotic events in cardiovascular diseases.

Industry: Utilized in the development of new antiplatelet drugs and other therapeutic agents .

Mécanisme D'action

BMS-986120 exerts its effects by selectively binding to and inhibiting protease-activated receptor 4 (PAR4). This receptor is activated by thrombin, leading to platelet activation and aggregation. By blocking PAR4, this compound prevents thrombin-induced platelet activation, thereby reducing thrombus formation. The molecular targets and pathways involved include the inhibition of calcium mobilization and downstream signaling pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

BMS-986141 : Un autre antagoniste du PAR4 avec une efficacité similaire mais des propriétés pharmacocinétiques différentes.

Vorapaxar : Un antagoniste du PAR1 utilisé comme agent antiplaquettaire mais avec un risque de saignement plus élevé.

Clopidogrel : Un antagoniste du récepteur P2Y12 utilisé pour la thérapie antiplaquettaire

Unicité

Le BMS-986120 est unique en raison de sa forte sélectivité et de son inhibition réversible du PAR4, ce qui procure de puissants effets antiplaquettaires avec un risque de saignement potentiellement moindre par rapport aux autres agents antiplaquettaires. Sa capacité à réduire la formation de thrombus dans des conditions de forte contrainte de cisaillement le rend particulièrement précieux pour prévenir la thrombose artérielle .

Propriétés

IUPAC Name |

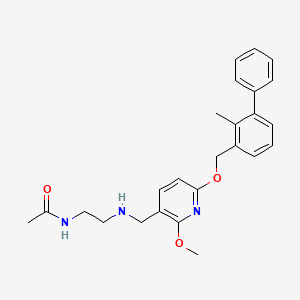

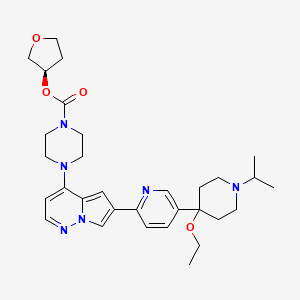

4-[4-[[6-methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)-1-benzofuran-4-yl]oxymethyl]-5-methyl-1,3-thiazol-2-yl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O5S2/c1-13-17(25-21(34-13)27-4-6-31-7-5-27)12-32-18-8-14(29-2)9-19-15(18)10-20(33-19)16-11-28-22(24-16)35-23(26-28)30-3/h8-11H,4-7,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINMDCMSHDBHKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N2CCOCC2)COC3=CC(=CC4=C3C=C(O4)C5=CN6C(=N5)SC(=N6)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1478712-37-6 |

Source

|

| Record name | BMS-986120 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1478712376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-986120 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDT28B7071 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

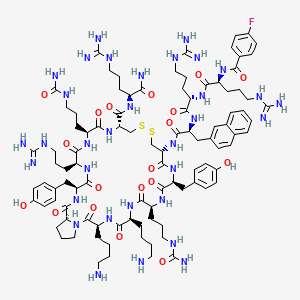

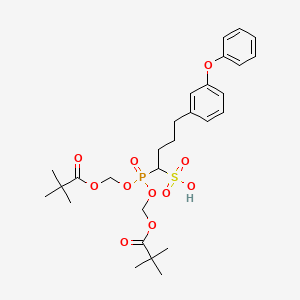

![(3S,4R)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-2,2-dimethyl-6-piperidin-1-ylsulfonyl-3,4-dihydrochromen-3-ol;hydrochloride](/img/structure/B606220.png)